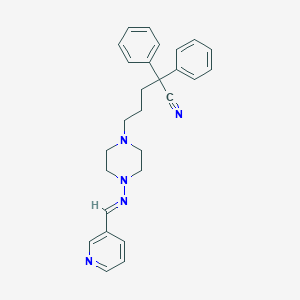
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile
描述
SC-26196 is a potent, orally active inhibitor of Delta6 desaturase (D6D, also known as fatty acid desaturase 2). This enzyme plays a crucial role in the biosynthesis of polyunsaturated fatty acids, which are essential for various physiological functions.
准备方法
合成路线和反应条件
SC-26196 的合成涉及多个步骤,从市售起始原料开始反应条件通常涉及使用有机溶剂,例如二甲亚砜 (DMSO) 和催化剂来促进反应 .
工业生产方法
SC-26196 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大程度地提高产量和纯度。该化合物通常使用重结晶和色谱等技术进行纯化 .
化学反应分析
反应类型
SC-26196 经历各种化学反应,包括:
氧化: SC-26196 在特定条件下可以被氧化形成氧化衍生物。
还原: SC-26196 中的腈基可以被还原形成胺衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要产物
科学研究应用
SC-26196 已被广泛研究用于其在各个领域的应用:
化学: SC-26196 用作工具化合物来研究 Δ6 去饱和酶在脂肪酸代谢中的作用。
生物学: 它用于研究 Δ6 去饱和酶抑制对细胞过程和信号通路的影響。
医学: SC-26196 在治疗炎症性疾病、代谢紊乱和某些类型的癌症方面具有潜在的治疗应用。
作用机制
SC-26196 通过抑制 Δ6 去饱和酶的活性发挥作用,Δ6 去饱和酶是将亚油酸转化为γ-亚麻酸的酶。这种抑制导致花生四烯酸合成减少,花生四烯酸是促炎性类花生酸的前体。通过降低这些炎症介质的水平,SC-26196 具有抗炎特性。所涉及的分子靶点和途径包括抑制 Δ6 去饱和酶活性,以及随后花生四烯酸水平的降低 .
相似化合物的比较
类似化合物
SC-26196: 具有抗炎特性的强效 Δ6 去饱和酶抑制剂。
Δ5 去饱和酶抑制剂: 抑制 Δ5 去饱和酶的化合物,Δ5 去饱和酶是参与脂肪酸代谢的另一种酶。
硬脂酰辅酶 A 去饱和酶抑制剂: 抑制硬脂酰辅酶 A 去饱和酶的化合物,硬脂酰辅酶 A 去饱和酶是参与单不饱和脂肪酸合成的酶
独特性
SC-26196 对 Δ6 去饱和酶具有高度选择性,这使其成为研究这种酶在各种生物过程中特定作用的宝贵工具。它强大的抗炎特性和口服生物利用度进一步区别于其他类似化合物 .
生物活性
Overview
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile, also referred to as SC-26196, is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This compound is primarily recognized for its role as an inhibitor of the enzyme Delta6 desaturase (D6D), which is critical in fatty acid metabolism. The implications of this inhibition are significant, particularly in the context of inflammatory processes and metabolic disorders.
Chemical Structure and Properties
The molecular formula of this compound is C27H29N5, with a molecular weight of approximately 423.55 g/mol. Its structure includes:
- A pentanenitrile chain
- A diphenyl group
- A piperazine ring with a pyridine derivative
This unique combination contributes to its biological activity and potential therapeutic applications.
Inhibition of Delta6 Desaturase
The primary biological activity of SC-26196 is its inhibition of D6D, an enzyme involved in the biosynthesis of polyunsaturated fatty acids (PUFAs). The inhibition occurs through specific binding to the enzyme, leading to reduced production of arachidonic acid, a key fatty acid involved in inflammatory responses.
Key Findings:
- IC50 Value: The IC50 for D6D inhibition is reported to be approximately 0.2 µM in rat liver microsomal assays.
- Inflammation Reduction: In animal models, SC-26196 has demonstrated the ability to reduce edema comparable to established anti-inflammatory agents like indomethacin.
Biological Activity and Applications
The biological implications of SC-26196 extend beyond mere enzyme inhibition. Its activity suggests potential applications in various therapeutic areas:
- Anti-inflammatory Effects: By inhibiting D6D, SC-26196 may play a role in managing conditions characterized by excessive inflammation.
- Metabolic Disorders: Given its influence on fatty acid metabolism, it may have therapeutic potential in metabolic syndromes and related diseases.
- Cell Proliferation Inhibition: Studies indicate that at concentrations around 200 nM, SC-26196 can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs).
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of SC-26196, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| SC-26196 | Piperazine and pyridine groups | Inhibitor of Delta6 desaturase |
| Compound A | Similar piperazine structure | Anti-inflammatory properties |
| Compound B | Varying substituents on piperazine | Diverse pharmacological activities |
This table highlights how SC-26196's specific structural features may confer distinct biological profiles compared to other compounds.
Study 1: In Vivo Efficacy
In a controlled study involving mice, SC-26196 was administered at varying dosages (0, 10, 30, and 100 mg/kg). The results indicated a dose-dependent reduction in inflammation markers, reinforcing its potential as an anti-inflammatory agent.
Study 2: Cellular Mechanisms
Another study focused on the cellular effects of SC-26196 on PBMCs demonstrated significant inhibition of cell proliferation at concentrations as low as 200 nM. This suggests that SC-26196 may influence immune cell function through its action on lipid metabolism pathways.
属性
IUPAC Name |
2,2-diphenyl-5-[4-[(E)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2/b30-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYKXKMYVYOUNJ-JBASAIQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















